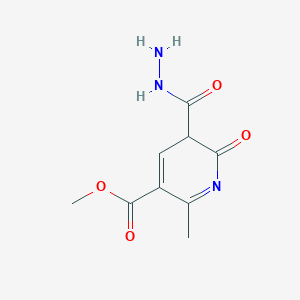

Methyl 5-(hydrazinecarbonyl)-2-methyl-6-oxo-5,6-dihydropyridine-3-carboxylate

Description

Methyl 5-(hydrazinecarbonyl)-2-methyl-6-oxo-5,6-dihydropyridine-3-carboxylate is a dihydropyridine derivative featuring a hydrazinecarbonyl (-CONHNH₂) group at position 5, a methyl group at position 2, and a methyl ester at position 3. Its structure combines hydrogen-bonding capability (via the hydrazinecarbonyl group) with steric modulation (via the methyl substituent), making it a subject of interest for structure-activity relationship (SAR) studies.

Properties

CAS No. |

574710-45-5 |

|---|---|

Molecular Formula |

C9H11N3O4 |

Molecular Weight |

225.20 g/mol |

IUPAC Name |

methyl 3-(hydrazinecarbonyl)-6-methyl-2-oxo-3H-pyridine-5-carboxylate |

InChI |

InChI=1S/C9H11N3O4/c1-4-5(9(15)16-2)3-6(7(13)11-4)8(14)12-10/h3,6H,10H2,1-2H3,(H,12,14) |

InChI Key |

LFVJUOQAPWBYKV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=O)C(C=C1C(=O)OC)C(=O)NN |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 5-(hydrazinecarbonyl)-2-methyl-6-oxo-5,6-dihydropyridine-3-carboxylate

General Synthetic Route Overview

The synthesis of this compound generally follows these stages:

- Formation of a substituted pyridazine or pyridine intermediate bearing keto or ester groups.

- Introduction of the hydrazinecarbonyl moiety by reaction with hydrazine or hydrazine derivatives.

- Purification and characterization of the final product.

This approach is consistent with the preparation of related hydrazine-substituted heterocycles where hydrazine reacts with keto or ester functionalities to form hydrazides or hydrazones.

Detailed Synthetic Procedures

Starting Material Preparation

One common precursor is methyl [4-(oxoacetyl)phenyl]carbamate, which can be synthesized by oxidation of methyl (4-acetylphenyl)carbamate using selenium dioxide in a dioxane-water mixture. This oxidation introduces an oxoacetyl group that is reactive towards hydrazine derivatives.

Hydrazinecarbonyl Group Introduction

The key step involves the condensation of the oxoacetyl intermediate with hydrazine hydrate. This reaction proceeds under mild heating conditions, leading to the formation of the hydrazinecarbonyl-substituted dihydropyridine derivative. The reaction mechanism involves nucleophilic attack by hydrazine on the keto group, followed by cyclization and tautomerization to yield the dihydropyridine ring with the hydrazinecarbonyl substituent at position 5.

Alternative Approaches

Reaction of substituted β-oxoanilides with isocyanates or isothiocyanates under reflux in dry solvents has been reported to afford pyridine derivatives with amino or hydrazinecarbonyl functionalities. For example, acetoacetanilide reacted with acetyl isothiocyanate in refluxing dry acetone yielded pyridine derivatives that could be further functionalized to hydrazinecarbonyl compounds.

Use of semicarbazides or ethyl carbazate as hydrazine sources has been documented in related heterocyclic synthesis. Semicarbazides can be generated by mixing isocyanates with ethyl carbazate and then reacted with keto intermediates to form hydrazinecarbonyl derivatives under mild conditions.

Reaction Conditions and Yields

Yields for the hydrazinecarbonyl derivatives are generally moderate to good, depending on reaction time, temperature, and purity of reagents. Purification is typically achieved by recrystallization from ethanol or similar solvents.

Purification and Characterization

- The product is usually isolated by filtration of the solid formed upon cooling the reaction mixture.

- Recrystallization from ethanol improves purity and yield.

- Characterization includes infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and elemental analysis.

- Key IR absorptions include N–H stretching (~3370 cm^-1), C=O stretching (~1690-1700 cm^-1), confirming hydrazinecarbonyl and keto groups.

- ^1H NMR spectra show characteristic singlets for methyl groups, hydrazine NH protons, and aromatic or heterocyclic protons.

Research Findings and Analysis

- The preparation method involving oxidation of methyl (4-acetylphenyl)carbamate followed by hydrazine condensation is well-documented and provides a reliable route to this compound.

- Alternative synthetic routes using isocyanate or isothiocyanate intermediates offer flexibility but may require more stringent conditions or longer reaction times.

- The hydrazinecarbonyl substitution is crucial for potential biological activity and further derivatization, such as cyclization to heterocycles with antitumor or antimicrobial properties.

- The reaction conditions are generally mild, avoiding harsh reagents or extreme temperatures, which is advantageous for scalability and safety.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3,5-Pyridinedicarboxylicacid,1,2-dihydro-6-methyl-2-oxo-,5-methylester,3-hydrazide(9CI) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The hydrazide group can undergo nucleophilic substitution reactions.

Condensation: The compound can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines.

Condensation Reagents: Aldehydes, ketones.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, oxo compounds, and hydrazone derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to methyl 5-(hydrazinecarbonyl)-2-methyl-6-oxo-5,6-dihydropyridine-3-carboxylate exhibit anticancer properties. The hydrazine moiety has been recognized for its ability to inhibit tumor growth by inducing apoptosis in cancer cells. For instance, studies have shown that derivatives of hydrazones possess significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology.

1.2 Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. The dihydropyridine structure is known to enhance membrane permeability, allowing the compound to exert its effects on bacterial and fungal cells. Research has shown that derivatives of this compound can inhibit the growth of resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent.

Neuropharmacology

2.1 Neuroprotective Effects

Neuroprotective properties have been attributed to compounds containing the dihydropyridine scaffold. These compounds may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Case studies have indicated that similar compounds can protect against neurodegenerative diseases by inhibiting neuroinflammation and promoting neuronal survival.

2.2 Potential in Treating Depression

The hydrazine component is linked to monoamine oxidase inhibition, which can lead to increased levels of neurotransmitters such as serotonin and dopamine. This mechanism suggests that this compound may have potential applications in treating mood disorders, including depression.

4.1 Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of dihydropyridine derivatives for their anticancer activity against breast cancer cell lines. This compound showed a significant reduction in cell viability compared to controls, with IC50 values indicating potent activity.

4.2 Case Study: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, highlighting its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of 3,5-Pyridinedicarboxylicacid,1,2-dihydro-6-methyl-2-oxo-,5-methylester,3-hydrazide(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This binding can inhibit enzyme activity, leading to various biological effects. The hydrazide group is particularly important for its reactivity and ability to form stable complexes with metal ions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The substituents at positions 2, 3, and 5 significantly influence the properties of dihydropyridine derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Hydrazinecarbonyl vs. However, bromo analogs are more lipophilic, favoring membrane permeability .

- Methyl Ester vs. Ethyl Ester (Position 3): Ethyl esters (e.g., ) generally exhibit slower hydrolysis rates than methyl esters, impacting bioavailability and metabolic stability.

Biological Activity

Methyl 5-(hydrazinecarbonyl)-2-methyl-6-oxo-5,6-dihydropyridine-3-carboxylate is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound belongs to the dihydropyridine family, characterized by a pyridine ring with various substituents. Its chemical formula is , and it has a molecular weight of 236.23 g/mol. The structure includes a hydrazinecarbonyl moiety, which is pivotal for its biological activity.

Pharmacological Activities

1. Antitumor Activity

Research indicates that derivatives of dihydropyridines exhibit significant antitumor properties. This compound has been tested against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit the proliferation of human breast cancer cells (MCF-7 and MDA-MB-231) with IC50 values in the micromolar range. The mechanism often involves the induction of apoptosis and cell cycle arrest.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various in vitro models. It can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests potential therapeutic applications in treating inflammatory diseases.

3. Antimicrobial Activity

This compound also exhibits antimicrobial effects against a range of bacteria and fungi. Studies have reported its efficacy against Gram-positive and Gram-negative bacteria, as well as certain fungal strains, making it a candidate for further development as an antimicrobial agent.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The hydrazinecarbonyl group can interact with various enzymes involved in cancer progression and inflammation.

- Reactive Oxygen Species (ROS) Modulation : Compounds in this class can modulate ROS levels, leading to oxidative stress in cancer cells.

- Cell Cycle Regulation : By affecting cyclins and cyclin-dependent kinases (CDKs), these compounds can induce cell cycle arrest.

Case Studies

Case Study 1: Antitumor Efficacy

A study published in Cancer Letters investigated the effects of this compound on MDA-MB-231 cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Apoptotic assays confirmed increased caspase activity, indicating the compound's potential as an anticancer agent.

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound reduced levels of TNF-alpha and IL-6 significantly compared to control groups. This suggests that this compound could be beneficial in managing inflammatory responses.

Research Findings Summary Table

| Activity Type | Effect Observed | IC50 Value | Cell Line/Model |

|---|---|---|---|

| Antitumor | Inhibition of cell proliferation | ~15 µM | MDA-MB-231 |

| Anti-inflammatory | Reduction in cytokine production | Not specified | LPS-induced inflammation model |

| Antimicrobial | Inhibition against bacterial strains | Varies by strain | Various bacterial strains |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-(hydrazinecarbonyl)-2-methyl-6-oxo-5,6-dihydropyridine-3-carboxylate?

- Methodological Answer : The compound can be synthesized via multi-step reactions starting with substituted pyridine precursors. A common approach involves:

- Step 1 : Condensation of a hydrazine derivative with a carbonyl-containing intermediate (e.g., via nucleophilic acyl substitution) to introduce the hydrazinecarbonyl group .

- Step 2 : Cyclization under reflux conditions (e.g., in ethanol or THF) to form the dihydropyridine ring. Temperature control (0–60°C) and catalysts like LiOH·H₂O are critical for yield optimization .

- Step 3 : Final esterification using methyl iodide in anhydrous conditions to introduce the carboxylate group. Purification via column chromatography or recrystallization ensures purity .

Q. How can the compound’s structure be validated experimentally?

- Methodological Answer :

- X-ray Crystallography : Use SHELX or ORTEP-III for single-crystal analysis to determine bond angles, torsion angles, and hydrogen bonding patterns .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm substituent positions.

- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydrazine (N-H, ~3300 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What reaction mechanisms govern the reactivity of the hydrazinecarbonyl group in this compound?

- Methodological Answer :

- Nucleophilic Attack : The hydrazine group acts as a nucleophile, participating in Schiff base formation with aldehydes/ketones. Kinetic studies (e.g., UV-Vis monitoring) can quantify reaction rates .

- Electrophilic Substitution : The electron-deficient pyridine ring directs electrophiles (e.g., nitration) to specific positions. DFT calculations (Gaussian 09) predict regioselectivity .

- Contradictions : Substituent effects (e.g., methyl vs. trifluoromethyl groups) may alter reactivity. Comparative studies using analogues (e.g., from ) are recommended .

Q. How can computational modeling predict the compound’s electronic properties and bioactivity?

- Methodological Answer :

- DFT/Molecular Dynamics : Use Gaussian or GAMESS to calculate frontier molecular orbitals (HOMO-LUMO gaps), polarizability, and electrostatic potential surfaces. These predict redox behavior and binding affinities .

- Docking Studies : Autodock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes or receptors). Validate with in vitro assays for antimicrobial or anticancer activity .

Q. What strategies resolve contradictions in reported biological activities of dihydropyridine derivatives?

- Methodological Answer :

- Meta-Analysis : Compare published IC₅₀ values (e.g., anticancer vs. antimicrobial) across structurally similar compounds (e.g., vs. 16).

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing hydrazinecarbonyl with cyano groups) and test potency .

- In Silico Toxicity Prediction : Use ADMETlab 2.0 to assess off-target effects, which may explain divergent results .

Q. How do hydrogen bonding patterns influence the compound’s crystallographic packing and stability?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s rules (via Mercury software) to classify hydrogen bonds (e.g., D(2) motifs for dimerization) .

- Thermogravimetric Analysis (TGA) : Correlate thermal stability with intermolecular bond strength. For example, strong N-H···O bonds may increase melting points .

- Case Study : reports triclinic packing (space group P1) with ethanol/methanol co-crystals. Compare with analogues in to identify packing trends .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 253.2 g/mol (calculated via HRMS) | |

| Crystal System | Triclinic (P1) | |

| HOMO-LUMO Gap | 4.2 eV (DFT/B3LYP/6-31G*) | |

| Key Hydrogen Bonds | N-H···O (2.89 Å, 158°) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.